

Application Note: Structural Analysis of Hesperetin Dihydrochalcone using NMR Spectroscopy

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Compound of Interest

Compound Name: *Hesperetin dihydrochalcone*

Cat. No.: *B191844*

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Introduction

Hesperetin dihydrochalcone (HDC) is a flavonoid derivative of hesperetin, a flavanone predominantly found in citrus fruits. HDC exhibits significant potential in the pharmaceutical and food industries due to its antioxidant properties and use as a flavoring agent.^[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like HDC. This application note provides a detailed overview and experimental protocols for the structural analysis of **hesperetin dihydrochalcone** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation Strategy

The structural confirmation of **hesperetin dihydrochalcone** relies on a comprehensive analysis of its 1D (^1H and ^{13}C) and 2D (COSY, HSQC, and HMBC) NMR spectra. This approach allows for the precise assignment of all proton and carbon signals and establishes the connectivity between different parts of the molecule. While detailed, fully assigned experimental NMR data for **hesperetin dihydrochalcone** is not readily available in the public domain, this document provides an expected spectral analysis based on the known structure and data from closely related compounds.

Predicted NMR Data for Hesperetin Dihydrochalcone

The following tables summarize the predicted chemical shifts for **hesperetin dihydrochalcone**. These predictions are based on the analysis of hesperetin and general principles of NMR spectroscopy for flavonoids and dihydrochalcones. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Chemical Shifts for **Hesperetin Dihydrochalcone** (in CD_3OD)

Atom No.	Predicted δ (ppm)	Multiplicity	Coupling Constant (J) in Hz
2'	6.85	d	2.0
3'	6.80	d	8.5
5'	6.75	dd	8.5, 2.0
6'	5.90	s	
α	3.25	t	7.5
β	2.90	t	7.5
OCH_3	3.85	s	
2, 6	5.90	s	
4	-	-	
1'	-	-	
4'	-	-	
3	-	-	
5	-	-	
1	-	-	

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Hesperetin Dihydrochalcone** (in CD_3OD)

Atom No.	Predicted δ (ppm)
2'	115.0
3'	113.0
4'	148.0
5'	121.0
6'	116.0
α	46.0
β	31.0
C=O	205.0
OCH ₃	56.5
1'	133.0
2, 6	96.0
3, 5	165.0
4	167.0
1	105.0

Experimental Protocols

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of purified **hesperetin dihydrochalcone**.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.
- Homogenization: Ensure complete dissolution by gentle vortexing or sonication.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 500 MHz or higher field spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

1D ^1H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64 (depending on concentration).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

1D ^{13}C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024-4096 (or more for dilute samples).
- Spectral Width: 220-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

2D COSY (Correlation Spectroscopy):

- Pulse Program: Standard COSY experiment (e.g., cosygpqf).
- Number of Scans: 2-8 per increment.
- Number of Increments: 256-512 in F1.

- Spectral Width: 12-16 ppm in both F1 and F2.

2D HSQC (Heteronuclear Single Quantum Coherence):

- Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., `hsqcedetgpsisp2.2`).
- Number of Scans: 4-16 per increment.
- Number of Increments: 128-256 in F1.
- Spectral Width: 12-16 ppm in F2 (^1H) and 180-200 ppm in F1 (^{13}C).
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for ~145 Hz.

2D HMBC (Heteronuclear Multiple Bond Correlation):

- Pulse Program: Standard HMBC experiment (e.g., `hmbcgplpndqf`).
- Number of Scans: 8-32 per increment.
- Number of Increments: 256-512 in F1.
- Spectral Width: 12-16 ppm in F2 (^1H) and 220-250 ppm in F1 (^{13}C).
- Long-Range Coupling Constant: Optimized for 8-10 Hz.

Data Analysis and Interpretation

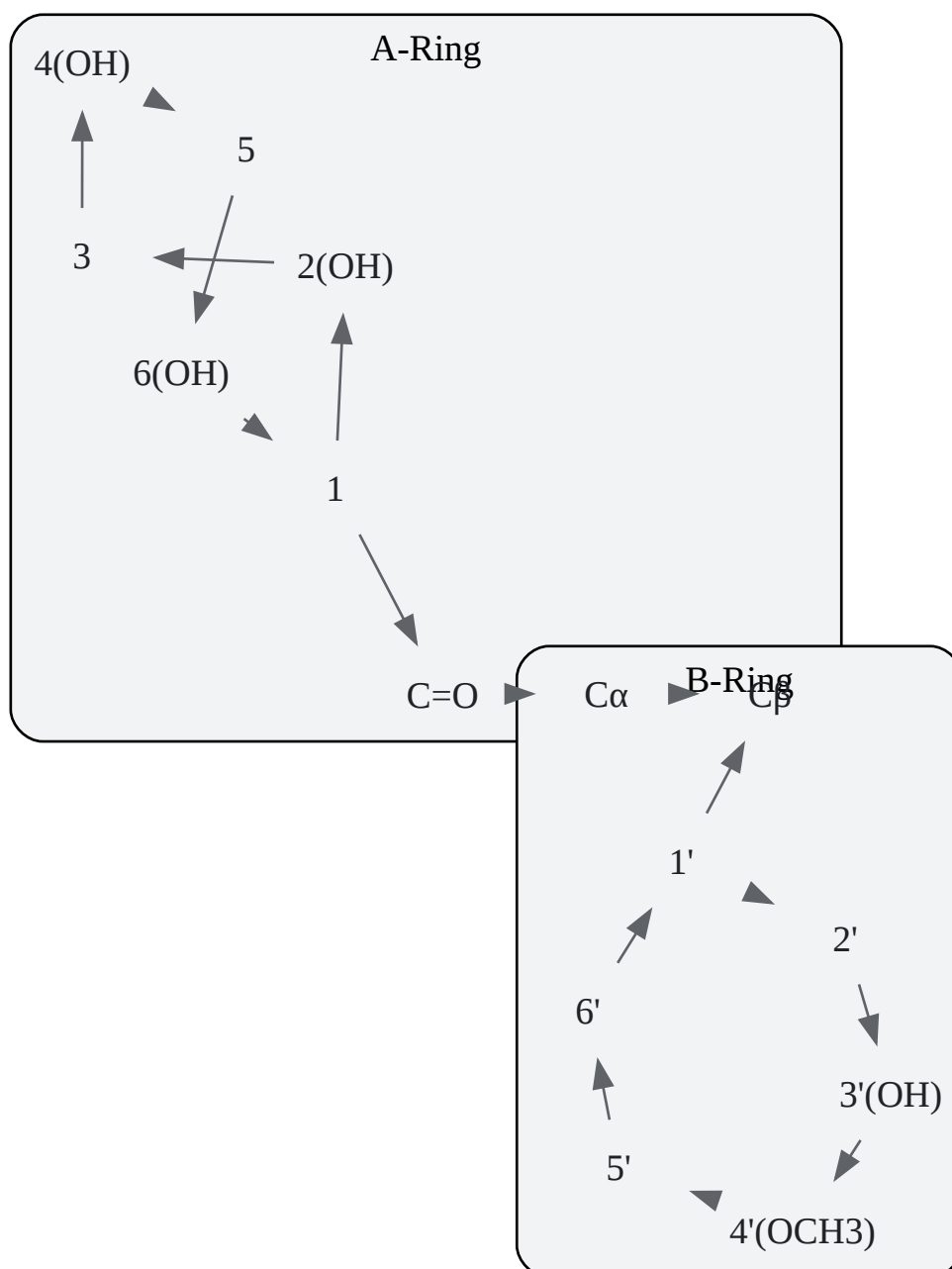
A systematic approach to analyzing the NMR data is crucial for accurate structure elucidation:

- ^1H NMR Analysis: Identify the number of protons, their chemical environments (aromatic, aliphatic, methoxy), multiplicities (singlet, doublet, triplet, etc.), and coupling constants.
- ^{13}C NMR and DEPT Analysis: Determine the number of carbon atoms and their types (quaternary, CH, CH_2 , CH_3).
- COSY Analysis: Establish proton-proton (^1H - ^1H) correlations through-bond, typically over two to three bonds. This is key to identifying adjacent protons in the aromatic rings and the propyl

chain.

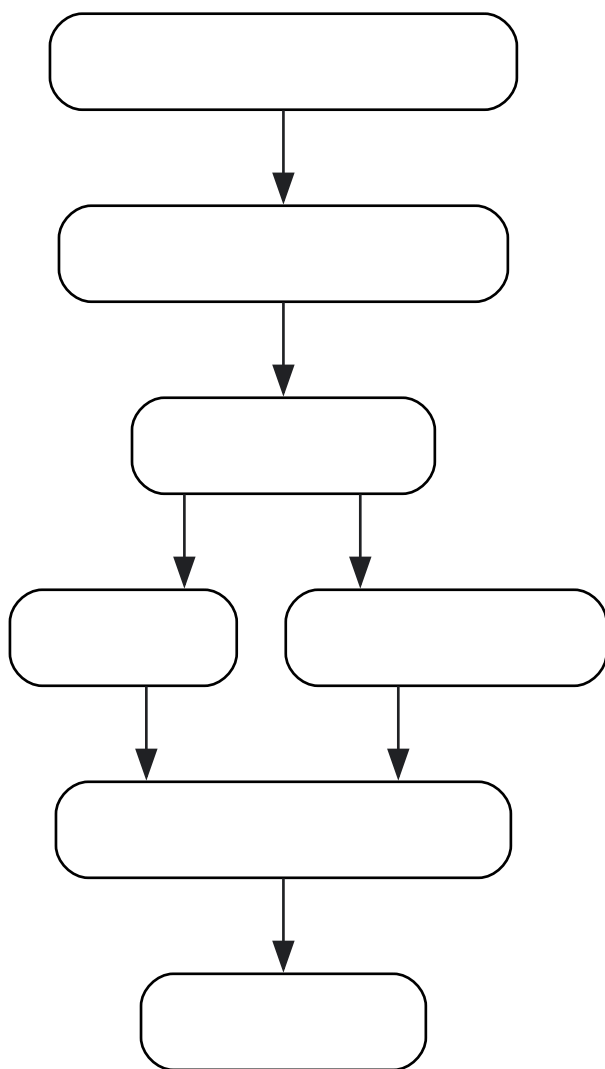
- HSQC Analysis: Correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of protonated carbons.
- HMBC Analysis: Identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different structural fragments, for example, linking the propyl chain to the two aromatic rings.

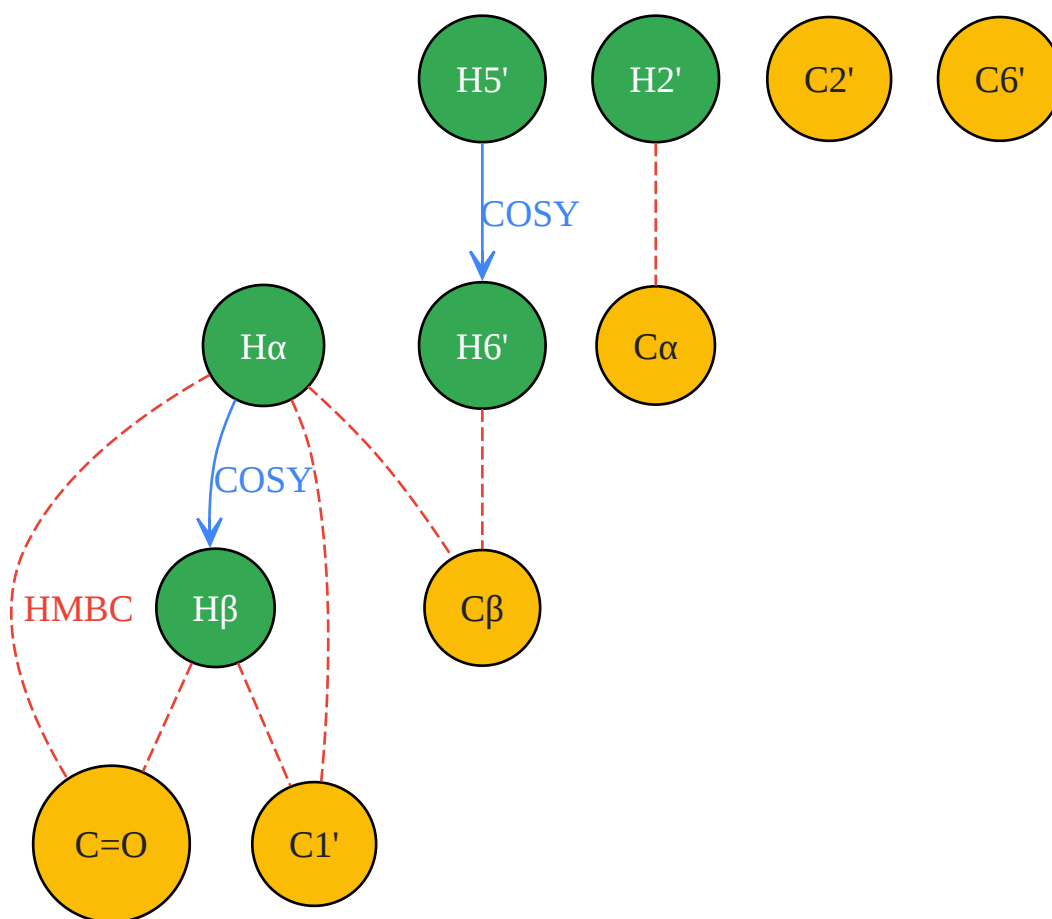
Visualizations



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Caption: Chemical structure of **Hesperetin Dihydrochalcone** with atom numbering.





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References

- 1. HESPERETIN DIHYDROCHALCONE | 35400-60-3 [chemicalbook.com]
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